L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy
CAS No.:
Cat. No.: VC18421341
Molecular Formula: C153H247N49O37
Molecular Weight: 3364.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C153H247N49O37 |
---|---|
Molecular Weight | 3364.9 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C153H247N49O37/c1-20-82(14)120(147(236)178-86(18)125(214)180-101(46-48-117(207)208)133(222)199-122(84(16)22-3)149(238)197-111(64-93-70-168-76-176-93)145(234)202-123(87(19)204)150(239)177-85(17)124(158)213)200-144(233)105(58-81(12)13)189-139(228)108(61-90-67-165-73-173-90)194-140(229)109(62-91-68-166-74-174-91)193-136(225)104(57-80(10)11)187-137(226)107(60-89-38-27-24-28-39-89)191-138(227)106(59-88-36-25-23-26-37-88)190-131(220)99(44-35-53-171-153(163)164)183-129(218)97(42-33-51-169-151(159)160)182-130(219)98(43-34-52-170-152(161)162)184-134(223)103(56-79(8)9)188-143(232)113(66-119(211)212)195-132(221)100(45-47-115(157)205)185-148(237)121(83(15)21-2)201-146(235)114(72-203)198-128(217)96(41-30-32-50-155)179-116(206)71-172-127(216)95(40-29-31-49-154)181-142(231)112(65-118(209)210)196-141(230)110(63-92-69-167-75-175-92)192-135(224)102(55-78(6)7)186-126(215)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,203-204H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,205)(H2,158,213)(H,165,173)(H,166,174)(H,167,175)(H,168,176)(H,172,216)(H,177,239)(H,178,236)(H,179,206)(H,180,214)(H,181,231)(H,182,219)(H,183,218)(H,184,223)(H,185,237)(H,186,215)(H,187,226)(H,188,232)(H,189,228)(H,190,220)(H,191,227)(H,192,224)(H,193,225)(H,194,229)(H,195,221)(H,196,230)(H,197,238)(H,198,217)(H,199,222)(H,200,233)(H,201,235)(H,202,234)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 |
Standard InChI Key | LMYVBBOUSGMYHN-HPMYYUFQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Introduction
Chemical Structure and Synthesis
Primary Structure and Modifications
The compound L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucyl corresponds to residues 7–34 of the human PTHrP sequence, with an amide modification at the C-terminal alanine. Its linear sequence is:
Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-NH₂ .
Key structural features include:
-
N-terminal modifications: Substitution of native residues with leucine and alanine derivatives to enhance stability.
-
C-terminal amidation: Critical for receptor binding and antagonistic activity .
Table 1: Molecular Properties of Human PTHrP(7–34) Amide
Property | Value | Source |
---|---|---|
CAS Number | 115695-30-2 | |
Molecular Weight | 3364.9 g/mol | |
Synonyms | Human PTHrP-(7–34)NH₂, PTHrP(7–34)-NH₂ | |
Purity | >95% |
Synthesis and Stability
The peptide is synthesized via solid-phase methods using Fmoc chemistry, followed by purification via reverse-phase HPLC. Lyophilized formulations ensure long-term stability at -20°C, with reconstitution in sterile aqueous buffers recommended for experimental use .
Biological Activity and Mechanisms
Antagonism of PTH/PTHrP Receptors
Human PTHrP(7–34) amide acts as a competitive antagonist of the type 1 parathyroid hormone receptor (PTH1R). In ROS 17/2.8 osteosarcoma cells, it inhibits PTH-stimulated cAMP production with an IC₅₀ of 10 nM, demonstrating no partial agonist activity . This contrasts with full-length PTHrP(1–141), which activates PTH1R to stimulate bone resorption .
Antiproliferative Effects on Osteoblasts
In human osteoblast-like cells, PTHrP(7–34) amide (10 nM) reduces ³H-thymidine incorporation by 40%, indicating suppression of DNA synthesis . This antiproliferative effect is mediated through protein kinase C (PKC) activation, as evidenced by:
-
Abrogation of growth inhibition by calphostin C (PKC inhibitor) .
-
Lack of protein kinase A (PKA) activation, confirmed via kinase activity assays .
Table 2: Biological Effects of PTHrP(7–34) Amide in Osteoblasts
Parameter | Effect | Concentration | Source |
---|---|---|---|
DNA synthesis | ↓40% inhibition | 10 nM | |
Alkaline phosphatase | ↓30% basal activity | 10 nM | |
Procollagen secretion | ↓25% (vs. 1,25(OH)₂D₃ control) | 10 nM |
Modulation of Osteoblast Differentiation
Pharmacological and Therapeutic Implications
Bone Remodeling Applications
By inhibiting osteoblast proliferation and differentiation, PTHrP(7–34) amide may counteract excessive bone formation in conditions like osteopetrosis or Paget’s disease. Its PKC-dependent mechanism offers a novel target for modulating bone turnover without systemic calcium mobilization .
Comparative Analysis with Other PTHrP Fragments
-
PTHrP(1–34): Agonist of PTH1R; stimulates bone resorption.
-
PTHrP(107–139): Inhibits osteoblast proliferation via PKC, similar to PTHrP(7–34) amide .
Challenges and Future Directions
While PTHrP(7–34) amide shows promise in preclinical studies, its clinical translation faces hurdles:
-
Peptide stability: In vivo degradation limits bioavailability.
-
Receptor specificity: Off-target effects on non-skeletal tissues require investigation. Future research should explore nanoformulations for sustained delivery and gene-editing approaches to elucidate downstream signaling targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume